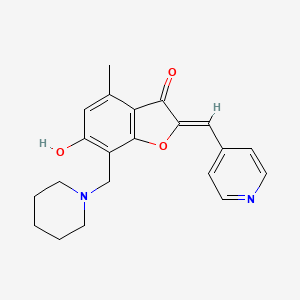![molecular formula C16H18FN3O3 B2966440 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-65-1](/img/structure/B2966440.png)
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine . It is a compound having a structure represented by a specific formula, and it can exist in various forms such as a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt or a prodrug .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis process involved cyclization of suitably functionalized pyrimidine-2,4-diones .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure is represented by a specific formula . Further analysis of the molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, suitably functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines : This study focuses on the synthesis of novel N-methoxymethylated (MOM) pyrimidine nucleoside mimetics, where an isobutyl side-chain is attached at the C-6 position of the pyrimidine moiety. The research explores synthetic methods and introduces fluorine into the side-chain to develop tracer molecules for non-invasive imaging, such as positron emission tomography (PET) (Kraljević et al., 2011).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Another study elaborates on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through a [4 + 2]-cycloaddition reaction. This research contributes to the chemical understanding of pyrrolopyrimidine moieties and their potential applications in developing new chemical entities (Adams et al., 2005).
Electronic and Optical Applications
Electron Transport Layer for Polymer Solar Cells : A novel n-type conjugated polyelectrolyte synthesized for applications as an electron transport layer in inverted polymer solar cells demonstrates the potential of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in improving power conversion efficiency due to their electron-deficient nature and high conductivity (Hu et al., 2015).
Biological Activity and Applications
Synthesis and Biological Activity of Oxazine-diones : The synthesis of 5-fluoro-1,3-oxazine-2,6(3H)-dione and its inhibitory activity against various microorganisms highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Bobek et al., 1979).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be further studied as a potential inhibitor of PARP-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-19-12-9-20(7-8-23-2)15(21)13(12)14(18-16(19)22)10-3-5-11(17)6-4-10/h3-6,14H,7-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBRFFVGCAYYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

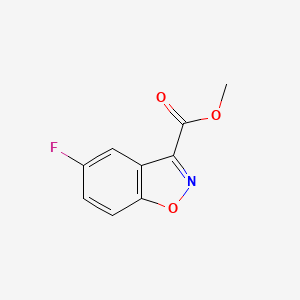
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)
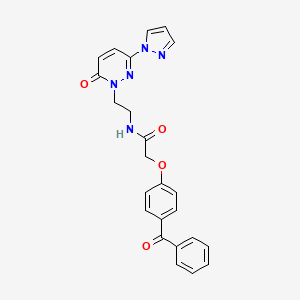
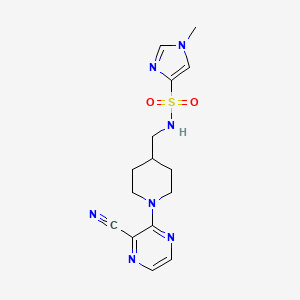

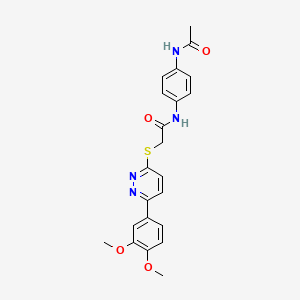

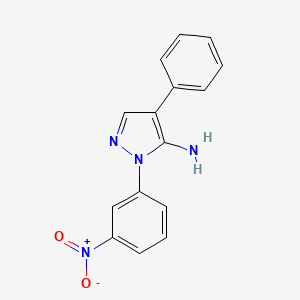
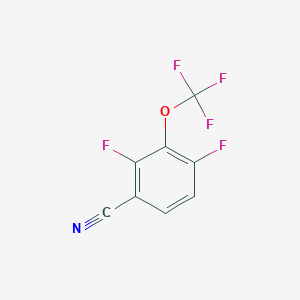
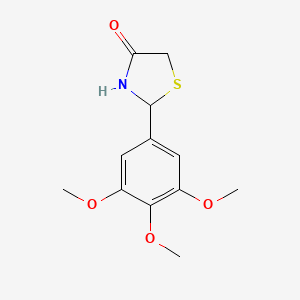
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)
